molecular formula C27H36O7 B1676476 Methylprednisolone aceponate CAS No. 86401-95-8

Methylprednisolone aceponate

Katalognummer B1676476
CAS-Nummer: 86401-95-8
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: DALKLAYLIPSCQL-NSXGOKPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylprednisolone aceponate, also known as methylprednisolone acetate propionate, is a glucocorticoid and a corticosteroid ester . It is used as a topical corticosteroid for treating eczema and psoriasis. It suppresses inflammatory and allergic skin reactions, thus alleviating symptoms like redness, thickening of the skin, coarseness of the skin surface, fluid build-up, itchiness, and other complaints .


Synthesis Analysis

A study has proposed a rapid RP-HPLC method for the analysis of methylprednisolone and its derivatives with high linearity, repeatability, sensitivity, selectivity, and cost-effectiveness . This method achieved satisfactory results in detecting, determining, and separating methylprednisolone, 17-methylprednisolone hemisuccinate, and methylprednisolone hemisuccinate .


Molecular Structure Analysis

The crystal structures of methylprednisolone aceponate were determined by X-ray diffraction analysis at temperatures 90 K and 150 K . The IUPAC name of methylprednisolone hemisuccinate, a derivative of methylprednisolone, is 4- [2- [ (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta [a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid .


Chemical Reactions Analysis

Methylprednisolone aceponate is a synthetic corticosteroid, and its pharmacokinetic properties differ from those of other corticosteroids. It leads to a high degree of dissociation between topical and systemic action due to its two-fold esterification .


Physical And Chemical Properties Analysis

Methylprednisolone aceponate is highly lipophilic due to its two-fold esterification . More detailed physical and chemical properties could not be found in the search results.

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Methylprednisolone Aceponate (MPA) is a nonhalogenated diester of 6α-methylprednisolone, which has been classified as a potent glucocorticosteroid based on its anti-inflammatory activity . It is used in the topical treatment of various forms of eczema .

Methods of Application or Experimental Procedures

In adults and children with eczema, MPA 0.1% cream, ointment, or fatty ointment is applied . The introduction of 2 ester groups results in a molecule with increased lipophilicity, enhancing penetration into the skin .

Results or Outcomes

Marked improvement or complete remission of signs and symptoms was observed in approximately 90% of patients after 3 to 4 weeks of therapy . Local symptoms were observed in up to 6% of patients following treatment with MPA . While rare cases of skin atrophy and telangiectasia have been described, systemic effects have not been seen to date .

2. Dermatology - Treatment of Chronic Hand Eczema

Summary of the Application

A study was conducted to assess the adherence to treatment of chronic mild to moderate hand eczema with topical MPA in different vehicles .

Methods of Application or Experimental Procedures

The study was a prospective, randomized, parallel-grouped, single-blinded, monocentric clinical trial . The primary objective was the assessment of the adherence depending on vehicle type in patients with chronic hand eczema .

Results or Outcomes

The primary endpoint was adherence, defined as the percentage of patients applying at least the aimed daily dose . The secondary endpoint was efficacy, measured by improvement of Hand Eczema Severity Index (HECSI) and Investigator’s Global Assessment (IGA) after a 4-week treatment period .

3. Dermatology - Treatment of Psoriasis

Summary of the Application

MPA is used in the treatment of psoriasis, a chronic skin condition that causes cells to build up rapidly on the surface of the skin .

Methods of Application or Experimental Procedures

MPA is applied topically to the affected areas. It suppresses inflammatory and allergic skin reactions, thus relieving symptoms such as redness, thickening of the skin, coarseness of the skin surface, fluid build-up (edema), itchiness, and other complaints like burning sensation or pain .

Results or Outcomes

The results vary among individuals, but many patients experience significant relief from symptoms with regular use .

4. Dermatology - Treatment of Inflammatory and Allergic Skin Reactions

Summary of the Application

MPA is used to suppress inflammatory and allergic skin reactions .

Methods of Application or Experimental Procedures

MPA is applied topically to the skin. It works by reducing inflammation and suppressing an overactive immune system .

Results or Outcomes

The results can include reduced redness, itching, and swelling associated with skin conditions .

5. Dermatology - Treatment of Atopic Dermatitis

Summary of the Application

MPA has been used in the treatment of atopic dermatitis, a condition that makes your skin red and itchy .

Methods of Application or Experimental Procedures

MPA is applied topically to the affected areas. It suppresses inflammatory and allergic skin reactions, thus relieving symptoms such as redness, itchiness, and other complaints like burning sensation or pain .

Results or Outcomes

The results vary among individuals, but many patients experience significant relief from symptoms with regular use .

6. Dermatology - Treatment of Corticosteroid-Responsive Dermatoses

Summary of the Application

MPA is indicated in the treatment of corticosteroid-responsive dermatoses . These are a variety of skin conditions that respond to treatment with corticosteroids.

Methods of Application or Experimental Procedures

MPA is applied topically to the skin. It works by reducing inflammation and suppressing an overactive immune system .

Results or Outcomes

The results can include reduced redness, itching, and swelling associated with skin conditions .

Eigenschaften

IUPAC Name

[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKLAYLIPSCQL-YPYQNWSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023301
Record name Methylprednisolone aceponate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylprednisolone aceponate

CAS RN

86401-95-8
Record name Methylprednisolone aceponate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86401-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylprednisolone aceponate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086401958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisolone aceponate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14643
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylprednisolone aceponate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-Acetoxy-11beta-hydroxy-6alpha-methyl-17-propionyloxy-1,4-pregnadien-3,20-dion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(6s,8r,9r,10s,11s,13s,14s,17r)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-yl] propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPREDNISOLONE ACEPONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET54W9J4U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylprednisolone aceponate
Reactant of Route 2
Reactant of Route 2
Methylprednisolone aceponate
Reactant of Route 3
Methylprednisolone aceponate
Reactant of Route 4
Reactant of Route 4
Methylprednisolone aceponate
Reactant of Route 5
Methylprednisolone aceponate
Reactant of Route 6
Methylprednisolone aceponate

Citations

For This Compound
1,880
Citations
A Torrelo - International journal of dermatology, 2017 - Wiley Online Library
… important features regarding the treatment of atopic dermatitis (AD) with topical corticosteroids (TCS), with special emphasis on the 4th generation TCS methylprednisolone aceponate (…
Number of citations: 42 onlinelibrary.wiley.com
TA Luger - Journal of the European Academy of Dermatology …, 2011 - Wiley Online Library
… This review examines the role of a member of the newest class of TCs, the fourth‐generation compound methylprednisolone aceponate (MPA) in AD management, with reference to the …
Number of citations: 90 onlinelibrary.wiley.com
T Ruzicka - International Journal of Clinical Practice, 2006 - Wiley Online Library
Methylprednisolone aceponate (MPA) has been shown to provide rapid, reliable and highly effective treatment of eczematous disorders, with an efficacy comparable to that of most …
Number of citations: 77 onlinelibrary.wiley.com
P Fritsch - Journal of dermatological treatment, 1992 - Taylor & Francis
Effectiveness and side-effects of the new topical halogenfree corticosteroid methylprednisolone aceponate (MPA) (0.1% in commercial o/w or w/o emulsions) were tested in six …
Number of citations: 38 www.tandfonline.com
E Haneke - Journal of dermatological treatment, 1992 - Taylor & Francis
Methylprednisolone aceponate (MPA, Advantan*) is a new corticosteroid diester developed for the topical treatment of steroid-responsive skin diseases. It is readily hydrolyzed in the …
Number of citations: 38 www.tandfonline.com
LG Ponte, U Ebert - Journal of the European Academy of …, 2012 - Wiley Online Library
… of atopic dermatitis: the role of methylprednisolone aceponate. J Eur Acad Dermatol Venereol … and therapeutic index of methylprednisolone aceponate versus mometasone furoate. Exp …
Number of citations: 40 onlinelibrary.wiley.com
A Peserico, G Städtler, M Sebastian… - British Journal of …, 2008 - academic.oup.com
… Methylprednisolone aceponate (MPA) is a corticosteroid with strong vasoconstrictive and potent glucocorticoid receptor‐binding properties and rapid metabolic clearance. Topical MPA …
Number of citations: 219 academic.oup.com
E Haneke - Journal of the European Academy of Dermatology …, 1994 - Wiley Online Library
Aim 6α‐Methylprednisolone aceponate (MPA) is a new steroid double ester for topical use, the potent action and lack of untoward side‐effects of which became evident in two different …
Number of citations: 11 onlinelibrary.wiley.com
M Haria, JA Balfour - Clinical Immunotherapeutics, 1995 - Springer
… Methylprednisolone aceponate is a nonhalogenated diester … of 30g of methylprednisolone aceponate 0.1% ointment under … treated with methylprednisolone aceponate for various …
Number of citations: 19 link.springer.com
A Kecskes, D Heger-Mahn, RK Kuhlmann… - Journal of the American …, 1993 - Elsevier
… Median of serum cortisolvalues before,during, and after extensive skin application of ointment containing 0.1% of methylprednisolone aceponate (MPA, n = 10) or rnornetasone furoate (…
Number of citations: 46 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.